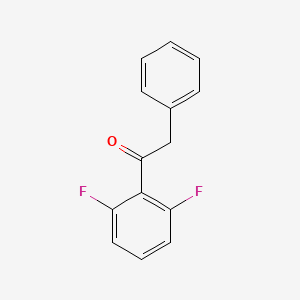

1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone

Description

Contextualization within Fluorinated Ketones in Contemporary Organic Synthesis

Fluorinated organic compounds have garnered considerable attention in modern organic synthesis, primarily due to the unique properties imparted by the fluorine atom. The introduction of fluorine can significantly alter a molecule's physical, chemical, and biological characteristics, including its metabolic stability, binding affinity to biological targets, and lipophilicity. nih.govnih.gov Consequently, fluorinated ketones have emerged as valuable building blocks and intermediates in the synthesis of pharmaceuticals and agrochemicals. arabjchem.org

Historical Perspectives and Foundational Research on Aryl Ketone Chemistry

The synthesis of aryl ketones is a cornerstone of organic chemistry, with a rich history dating back to the 19th century. The seminal work of Charles Friedel and James Crafts in 1877 on the acylation of aromatic compounds laid the groundwork for this field. chemistryviews.orgbyjus.comwikipedia.org The Friedel-Crafts acylation, which involves the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, remains a fundamental method for the preparation of aryl ketones. byjus.comsigmaaldrich.com This reaction proceeds through an electrophilic aromatic substitution mechanism, where an acylium ion is generated and subsequently attacks the electron-rich aromatic ring. sigmaaldrich.com

Over the decades, numerous advancements have been made to overcome the limitations of the classical Friedel-Crafts reaction, such as the need for stoichiometric amounts of the catalyst and the often harsh reaction conditions. researchgate.net Modern synthetic methodologies now offer a plethora of options for the synthesis of aryl ketones, including various palladium-catalyzed cross-coupling reactions, nickel-catalyzed methods, and photocatalytic approaches. researcher.lifechemistryviews.orgorganic-chemistry.orgresearchgate.net These contemporary methods often provide higher yields, greater functional group tolerance, and milder reaction conditions compared to their historical counterparts. chemistryviews.orgorganic-chemistry.org The development of these sophisticated synthetic tools has significantly expanded the accessibility and diversity of aryl ketones available for research and industrial applications.

Identification of Current Research Gaps and Emerging Scientific Objectives for 1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone

Despite the broad interest in fluorinated compounds and the extensive history of aryl ketone synthesis, a detailed investigation into the specific properties and applications of this compound appears to be a notable gap in the current scientific literature. While the synthesis of related difluorophenyl ketone derivatives has been reported in the context of creating biologically active molecules, dedicated studies on this particular compound are scarce. arabjchem.orgresearchgate.netnanobioletters.com

Emerging scientific objectives for this compound can be inferred from the general trajectory of research in medicinal and materials chemistry. A primary research gap is the comprehensive evaluation of its biological activity. Given that structurally similar fluorinated compounds have shown promise as enzyme inhibitors and antifungal agents, a systematic screening of this compound against a panel of biological targets would be a logical next step. arabjchem.orgchemistryviews.orgnih.govnih.gov

Another area ripe for exploration is its application in photochemistry. Diaryl ketones are known to be effective photoinitiators and photosensitizers. researchgate.net The influence of the difluorophenyl group on the photochemical properties of the ketone has yet to be thoroughly investigated. Furthermore, the development of novel, efficient, and scalable synthetic routes to this compound would be a valuable contribution, potentially enabling its wider use as a synthetic intermediate. The exploration of its utility in the synthesis of novel heterocyclic scaffolds and advanced materials also represents a promising avenue for future research.

Data Tables

Table 1: Synthetic Approaches to Aryl Ketones

| Method | Description | Catalyst/Reagent | Advantages |

| Friedel-Crafts Acylation | Electrophilic aromatic substitution of an arene with an acyl halide or anhydride. byjus.comsigmaaldrich.com | Lewis Acid (e.g., AlCl₃) | Well-established, versatile for many aromatic substrates. wikipedia.org |

| Palladium-Catalyzed Cross-Coupling | Coupling of aryl halides or boronic acids with various acyl sources. researcher.lifeorganic-chemistry.org | Palladium complexes | High yields, excellent functional group tolerance, mild conditions. chemistryviews.orgorganic-chemistry.org |

| Nickel-Catalyzed Coupling | Addition of arylboronic acids to nitriles. organic-chemistry.org | Nickel complexes | Use of a less expensive metal catalyst. organic-chemistry.org |

| Photocatalytic Synthesis | Visible-light-mediated reactions, often involving hydrogen atom transfer. researchgate.net | Organic dyes, metal complexes | Environmentally friendly, mild reaction conditions. researchgate.net |

| Carbonylative Cross-Coupling | Introduction of a carbonyl group using carbon monoxide or a surrogate. chemistryviews.org | Palladium complexes | Direct synthesis from readily available starting materials. chemistryviews.org |

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c15-11-7-4-8-12(16)14(11)13(17)9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABBJYCFWHNYGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383252 | |

| Record name | 1-(2,6-difluorophenyl)-2-phenyl-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465514-59-4 | |

| Record name | 1-(2,6-difluorophenyl)-2-phenyl-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 2,6 Difluorophenyl 2 Phenyl 1 Ethanone

In-depth Retrosynthetic Analysis and Strategic Disconnections for 1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis begins by identifying the key functional group, the ketone, and considering the disconnection of the carbon-carbon bonds adjacent to it.

Two primary strategic disconnections are evident for the formation of the ketone core:

Disconnection A (C-CO Bond): This disconnection breaks the bond between the carbonyl carbon and the 2,6-difluorophenyl ring. This approach suggests an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. The synthons generated are a 2,6-difluorophenyl anion equivalent (nucleophile) and a phenylacetyl cation equivalent (electrophile). The corresponding synthetic equivalents would be 1,3-difluorobenzene (B1663923) and phenylacetyl chloride.

Disconnection B (CO-C Bond): This alternative disconnection cleaves the bond between the carbonyl carbon and the benzylic methylene (B1212753) group. This strategy points towards a nucleophilic attack on a carbonyl derivative. The resulting synthons are a 2,6-difluorobenzoyl cation equivalent (electrophile) and a benzyl (B1604629) anion equivalent (nucleophile). The practical synthetic equivalents for this approach would include a 2,6-difluorobenzoyl derivative (like 2,6-difluorobenzoyl chloride) and an organometallic reagent such as benzylmagnesium bromide.

A third, two-step strategy involves disconnecting the C=O bond itself via an oxidation transform. This leads back to the corresponding secondary alcohol, 1-(2,6-difluorophenyl)-2-phenylethanol, which can be further disconnected using strategies similar to Disconnection B. These disconnections form the foundation for the various synthetic routes discussed below.

Classical and Established Synthetic Routes to this compound

Traditional methods for ketone synthesis have been widely applied and adapted for the preparation of complex aromatic ketones.

Friedel-Crafts Acylation Approaches to the Ketone Core

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. libretexts.org This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgyoutube.com

In the context of synthesizing this compound, this method involves the reaction of 1,3-difluorobenzene with phenylacetyl chloride.

Reaction Scheme: C₆H₄F₂ + C₆H₅CH₂COCl --(AlCl₃)--> C₁₄H₁₀F₂O + HCl

The Lewis acid catalyst, AlCl₃, activates the phenylacetyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich 1,3-difluorobenzene ring. youtube.com The two fluorine atoms on the ring are ortho-, para-directing; however, their strong electron-withdrawing nature deactivates the ring towards electrophilic substitution. The substitution is expected to occur at the 2-position (ortho to one fluorine and para to the other), leading to the desired product. A patent for a similar synthesis of 2-chloro-1-(3,4-difluoro-phenyl)-ethanone demonstrates the viability of this approach, employing AlCl₃ in a solvent like dichloromethane (B109758) under reflux conditions. chemicalbook.com

| Parameter | Condition | Reference |

| Reactants | 1,3-Difluorobenzene, Phenylacetyl chloride | libretexts.org |

| Catalyst | Aluminum Chloride (AlCl₃) | libretexts.orgchemicalbook.com |

| Solvent | Dichloromethane or other inert solvent | chemicalbook.com |

| Temperature | Typically heated (e.g., reflux) | chemicalbook.com |

Organometallic Reagent-Mediated Syntheses of this compound

Organometallic reagents provide a powerful alternative to Friedel-Crafts chemistry, particularly when dealing with deactivated aromatic rings or when regioselectivity is a concern. The synthesis can be approached in two ways based on the retrosynthetic disconnections.

Route 1: Reaction of a Benzyl-metal Reagent with a 2,6-Difluorobenzoyl Derivative

This route involves the reaction of a nucleophilic benzyl species, such as benzylmagnesium bromide (a Grignard reagent), with an electrophilic 2,6-difluorobenzoyl derivative like 2,6-difluorobenzoyl chloride. The Grignard reagent attacks the electrophilic carbonyl carbon to form the ketone.

Route 2: Reaction of a 2,6-Difluorophenyl-metal Reagent with a Phenylacetyl Derivative

Alternatively, a Grignard or organolithium reagent can be prepared from 1-bromo-2,6-difluorobenzene. This nucleophilic organometallic species can then react with an appropriate phenylacetic acid derivative, such as phenylacetyl chloride or a Weinreb amide (N-methoxy-N-methyl-2-phenylacetamide), to yield the target ketone. The use of a Weinreb amide is often preferred as it helps to prevent the common side reaction of over-addition to form a tertiary alcohol.

| Reagent 1 (Nucleophile) | Reagent 2 (Electrophile) | Product |

| Benzylmagnesium bromide | 2,6-Difluorobenzoyl chloride | This compound |

| 2,6-Difluorophenylmagnesium bromide | Phenylacetyl chloride | This compound |

| 2,6-Difluorophenyllithium | N-methoxy-N-methyl-2-phenylacetamide | This compound |

Multi-Step Reaction Sequences for Stereoselective Ketone Formation

While the target molecule, this compound, is achiral, multi-step sequences can provide access to it and can be adapted for the synthesis of chiral analogues. A common two-step sequence involves the formation of a secondary alcohol followed by its oxidation to the corresponding ketone.

Alcohol Formation: The precursor alcohol, 1-(2,6-difluorophenyl)-2-phenylethanol, can be synthesized via the Grignard reaction between 2,6-difluorobenzaldehyde (B1295200) and benzylmagnesium bromide. This reaction forms the C-C bond alpha to the aromatic ring.

Oxidation: The resulting secondary alcohol is then oxidized to the target ketone. A wide variety of oxidation reagents can be employed, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation (using oxalyl chloride and DMSO), or Dess-Martin periodinane. These methods are generally high-yielding and avoid over-oxidation.

This two-step approach offers flexibility and control over the synthesis, often with milder conditions compared to a one-pot Friedel-Crafts acylation. Although not required for the synthesis of the title compound, the initial alcohol formation step could be rendered stereoselective using chiral catalysts or auxiliaries, which would be relevant for producing enantioenriched derivatives. nih.govsemanticscholar.org

Modern and Advanced Synthetic Strategies for this compound

Contemporary organic synthesis increasingly relies on catalytic methods, which offer greater efficiency, selectivity, and functional group tolerance.

Catalytic Approaches, including Cross-Coupling Reactions, in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are a pillar of modern synthesis for forming carbon-carbon bonds. nih.gov Several strategies can be envisioned for constructing this compound.

A plausible method is a carbonylative cross-coupling reaction. For instance, a Suzuki-Miyaura type coupling could be adapted. This would involve the reaction of an aryl halide (e.g., 1-bromo-2,6-difluorobenzene) with an organoboron reagent in the presence of carbon monoxide (CO) and a palladium catalyst.

A more direct Suzuki coupling could involve the reaction of 2,6-difluorophenylboronic acid with a suitable electrophile like phenylacetyl chloride, catalyzed by a palladium complex. Research has shown that palladium catalysts are effective for coupling boronic acids with various partners to create ketones and other functional groups. ysu.am

The general catalytic cycle for such a cross-coupling reaction typically involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. mdpi.com

Transmetalation: The organoboron reagent (Ar'-B(OR)₂) transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product (Ar-Ar') and regenerating the palladium(0) catalyst. mdpi.com

When applied to ketone synthesis, a carbonyl group is incorporated either from CO gas or from the acyl chloride electrophile. These methods represent a powerful and modular approach to synthesizing complex ketones from readily available starting materials.

| Catalytic Method | Reactant 1 | Reactant 2 | Catalyst System | Reference |

| Suzuki-Miyaura Coupling | 2,6-Difluorophenylboronic acid | Phenylacetyl chloride | Pd catalyst (e.g., Pd(PPh₃)₄), Base | ysu.am |

| Carbonylative Suzuki Coupling | 1-Bromo-2,6-difluorobenzene | Phenylboronic acid | Pd catalyst, CO source, Base | mdpi.com |

| Carbonylative Heck Reaction | 1-Iodo-2,6-difluorobenzene | Styrene | Pd catalyst, CO source, Base | mdpi.com |

Flow Chemistry Applications and Continuous Synthesis of this compound

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production, offering significant advantages in safety, efficiency, and scalability. europa.eu In a flow system, reagents are pumped through a network of tubes and reactors where mixing and reaction occur. europa.euresearchgate.net This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates, as the small reactor volume and large surface-area-to-volume ratio allow for superior temperature control and rapid heat dissipation. europa.eu

For the synthesis of this compound, a key reaction step such as a Friedel-Crafts acylation or a cross-coupling reaction could be adapted to a continuous flow process. For instance, a flow setup could involve pumping a solution of 1,3-difluorobenzene and phenylacetyl chloride through a heated reactor containing an immobilized Lewis acid catalyst. The immediate consumption of intermediates minimizes the risks associated with handling potentially unstable species. uc.pt The ability to automate and integrate reaction, work-up, and purification steps into a single, continuous line can lead to higher throughput and product purity. europa.eu While specific multi-step flow syntheses for this compound are not widely published, the successful application of this technology to complex molecules like rufinamide (B1680269) and various heterocycles demonstrates its feasibility and potential. uc.pt

Sustainable and Green Chemistry Methodologies for this compound Production

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of fluorinated ketones and chalcones provides a relevant context for applying these principles to the production of this compound.

The following table illustrates a comparative analysis of solvents for a hypothetical ketone synthesis, highlighting green chemistry metrics.

| Solvent | Classification | Boiling Point (°C) | Environmental/Safety Concerns | Potential for Use |

| Dichloromethane | Halogenated | 39.6 | Suspected carcinogen, high volatility | Traditional, but undesirable |

| Toluene | Aromatic Hydrocarbon | 110.6 | Toxic, flammable | Common, but phasing out |

| Ethanol | Alcohol | 78.4 | Low toxicity, biodegradable, renewable | Preferred Green Solvent nih.gov |

| Water | Inorganic | 100.0 | Non-toxic, non-flammable | Ideal, but limited by reactant solubility |

Optimization of Reaction Parameters and Yield Enhancement Strategies in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring economic viability. For the synthesis of this compound, this would involve systematically studying variables such as temperature, reaction time, catalyst loading, and reactant concentration.

Modern approaches like Design of Experiments (DoE) can be employed to efficiently map the reaction landscape and identify optimal conditions. For a potential Suzuki or Stille coupling reaction to form the bi-aryl ketone structure, key parameters would be investigated. For example, the choice of palladium catalyst, ligand, base, and solvent system would be critical.

A hypothetical optimization study for a key coupling step is outlined in the table below. This illustrates how varying parameters can be systematically tested to enhance the reaction yield.

| Entry | Catalyst (mol%) | Ligand | Base | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 80 | 65 |

| 2 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | 100 | 85 |

| 3 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | 80 | 92 |

| 4 | Pd(OAc)₂ (1) | SPhos | K₃PO₄ | 80 | 88 |

Asymmetric Synthesis Approaches and Stereochemical Control for Derivatives of this compound

While this compound itself is an achiral molecule, it serves as a valuable precursor for the synthesis of chiral derivatives, particularly chiral alcohols and compounds functionalized at the alpha-carbon. Asymmetric synthesis is essential for producing single enantiomers, which is often a requirement for biologically active molecules.

Several strategies can be employed for stereochemical control:

Asymmetric Reduction: The ketone can be reduced to a chiral alcohol using a variety of chiral catalysts. Organocatalysts, such as those derived from proline, have been used in related systems for asymmetric transformations. researchgate.net Alternatively, metal-catalyzed asymmetric hydrogenation using chiral ligands (e.g., those based on BINAP or chiral bis(oxazolines)) can provide high enantioselectivity. researchgate.net

Asymmetric Alkylation/Functionalization: The enolate of the ketone can be reacted with an electrophile in the presence of a chiral catalyst or auxiliary to introduce a new stereocenter at the alpha-position. Bifunctional cinchona alkaloids, for instance, have been successfully used to catalyze tandem reactions involving Michael additions followed by electrophilic fluorination on related systems, yielding chiral fluorinated products with high enantioselectivity. researchgate.net

Kinetic Resolution: A racemic mixture of a chiral derivative can be resolved using enzymes, such as lipases, which selectively react with one enantiomer, allowing for the separation of the other. researchgate.net

These methods demonstrate the versatility of modern asymmetric synthesis in creating optically active molecules from prochiral ketones like this compound. epfl.ch

Elucidation of Reaction Mechanisms and Chemical Reactivity of 1 2,6 Difluorophenyl 2 Phenyl 1 Ethanone

Reactivity Profiles at the Carbonyl Center and Alpha-Carbon of 1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone

The reactivity of the ketone moiety in this compound is characterized by the electrophilicity of the carbonyl carbon and the acidity of the α-protons. These features allow for a range of chemical transformations, including nucleophilic additions to the carbonyl group and substitutions at the α-position via enolate intermediates.

The carbonyl group (C=O) is intrinsically polarized, with the carbon atom bearing a partial positive charge, rendering it susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, involves the formation of a new bond between the nucleophile and the carbonyl carbon, leading to a tetrahedral intermediate where the oxygen atom becomes an alkoxide. wikipedia.orglibretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

The general mechanism for nucleophilic addition to a ketone is as follows:

Nucleophilic Attack: The nucleophile adds to the electrophilic carbonyl carbon, breaking the C=O π-bond and pushing the electrons onto the oxygen atom.

Protonation: The resulting tetrahedral alkoxide intermediate is protonated by a suitable acid source to give the final alcohol product.

For this compound, the presence of the strongly electron-withdrawing 2,6-difluorophenyl group is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles compared to unsubstituted deoxybenzoin (B349326). libretexts.org However, the steric bulk of the two ortho-fluorine atoms may partially counteract this electronic activation by hindering the approach of the nucleophile.

A variety of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard and organolithium reagents) and hydride reducing agents (e.g., sodium borohydride (B1222165) and lithium aluminum hydride). khanacademy.org

Table 1: Representative Nucleophilic Addition Reactions to Ketones

| Nucleophile | Reagent Example | Product Type | General Reaction Conditions |

|---|---|---|---|

| Hydride (H⁻) | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Methanol or Ethanol, Room Temperature |

| Alkyl/Aryl (R⁻) | Phenylmagnesium Bromide (PhMgBr) | Tertiary Alcohol | Diethyl Ether or THF, followed by aqueous workup |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) with acid | Cyanohydrin | Aqueous/alcoholic solution |

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) in this compound are acidic and can be removed by a base to form an enolate. This enolate is a key reactive intermediate, acting as a potent carbon nucleophile. The enolate exists in resonance with its carbanion form, with the negative charge delocalized between the α-carbon and the carbonyl oxygen.

The equilibrium between the ketone and its enol or enolate form is fundamental to the reactivity at the α-carbon. The presence of the phenyl group on the α-carbon can further stabilize the enolate through resonance. The electron-withdrawing nature of the 2,6-difluorophenyl group enhances the acidity of the α-protons, facilitating enolate formation.

Once the enolate of this compound is formed, it can react with a variety of electrophiles to yield α-substituted products. This two-step process of enolate formation followed by reaction with an electrophile is a cornerstone of carbonyl chemistry, allowing for the construction of more complex molecules.

Common α-substitution reactions include:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form new carbon-carbon bonds at the α-position.

Halogenation: Reaction with halogens (e.g., Br₂) or halogenating agents (e.g., N-bromosuccinimide) to introduce a halogen atom at the α-position. The resulting α-halo ketone, such as 2-bromo-1-(2,6-difluorophenyl)ethanone, is a versatile synthetic intermediate. sigmaaldrich.com

Table 2: Examples of Alpha-Substitution Reactions on Ketones

| Reaction Type | Electrophile | Base | Product |

|---|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | Lithium Diisopropylamide (LDA) | α-Methylated Ketone |

| Bromination | Bromine (Br₂) | Acetic Acid (as catalyst) | α-Bromo Ketone |

| Aldol (B89426) Addition | Benzaldehyde | Sodium Hydroxide (NaOH) | β-Hydroxy Ketone |

Reactivity of the 2,6-Difluorophenyl Moiety in this compound

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. acs.org In this compound, the carbonyl group acts as a powerful electron-withdrawing group, activating the attached phenyl ring for SNAr.

The fluorine atoms at the ortho positions are potential leaving groups. SNAr reactions on such substrates typically proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Subsequent expulsion of the fluoride (B91410) ion restores the aromaticity and yields the substituted product. The high reactivity of fluoride as a leaving group in SNAr reactions is a well-established principle. masterorganicchemistry.com

The scope of nucleophiles for SNAr reactions is broad and includes alkoxides, thiolates, and amines. nih.govacs.org For instance, reaction with a nucleophile like sodium methoxide (B1231860) could potentially displace one of the fluorine atoms to yield a methoxy-substituted product.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. sigmaaldrich.comgeno-chem.com The resulting aryllithium intermediate can then be trapped with various electrophiles. sigmaaldrich.com

In this compound, several functional groups could potentially direct metalation. The carbonyl group itself can act as a directing group, although its electrophilicity can lead to competing nucleophilic addition by the organolithium base. More effectively, one of the ortho-fluorine atoms can serve as a moderate directing group. acs.org The fluorine atom can coordinate with the lithium reagent, directing deprotonation to the adjacent C3 (meta) position of the ring.

The general scheme for DoM on the 2,6-difluorophenyl ring would be:

Lithiation: Treatment with a strong base like n-butyllithium or lithium diisopropylamide (LDA) at low temperature.

Electrophilic Quench: Addition of an electrophile (e.g., CO₂, I₂, aldehydes) to introduce a new substituent at the metalated position.

This strategy provides a pathway to synthesize tri-substituted benzene (B151609) derivatives with high regiocontrol.

Reactivity of the Phenyl Moiety in this compound

The reactivity of the two distinct phenyl rings in this compound is governed by the electronic effects of their respective substituents. The 2,6-difluorophenyl ring is significantly deactivated towards electrophilic attack due to the strong electron-withdrawing nature of the two fluorine atoms. Conversely, the unsubstituted phenyl ring behaves similarly to a standard benzene ring, albeit with some influence from the adjacent carbonyl group.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The feasibility and outcome of such reactions on this compound are dictated by the electronic properties of both aromatic rings.

The 2,6-difluorophenyl group is strongly deactivated by the two fluorine atoms through their inductive electron-withdrawing effect. This deactivation makes electrophilic substitution on this ring highly unfavorable under standard conditions. The carbonyl group further deactivates this ring.

In contrast, the unsubstituted phenyl ring is more susceptible to electrophilic attack. The acetyl group (CH3CO-) is a deactivating group and a meta-director. However, in this molecule, the phenyl ring is attached to the methylene (B1212753) carbon, not directly to the carbonyl carbon. The entire -(C=O)CH2-(2,6-difluorophenyl) group acts as a deactivating substituent on the phenyl ring. This deactivation is primarily due to the electron-withdrawing nature of the carbonyl group. Consequently, electrophilic substitution on the unsubstituted phenyl ring will be slower than on benzene itself. The directing effect of this large substituent would likely favor substitution at the meta position due to steric hindrance at the ortho positions and the deactivating nature of the substituent. However, without specific experimental data, predicting the precise regioselectivity can be complex.

Table 1: Predicted Reactivity of Aromatic Rings in this compound towards EAS

| Aromatic Ring | Substituents | Predicted Reactivity | Predicted Directing Effect |

| 2,6-Difluorophenyl | Two fluorine atoms, -(C=O)CH2Ph | Strongly Deactivated | Not applicable under normal conditions |

| Phenyl | -(C=O)CH2-(2,6-difluorophenyl) | Deactivated | meta-directing (predicted) |

Carbon-hydrogen (C-H) activation is a powerful synthetic tool that allows for the direct functionalization of C-H bonds, offering a more atom-economical alternative to traditional cross-coupling reactions. The application of C-H activation strategies to this compound could, in principle, allow for selective functionalization of either aromatic ring or the methylene bridge.

The success of C-H activation often depends on the use of a directing group, which positions a metal catalyst in proximity to a specific C-H bond. In this molecule, the carbonyl group could potentially act as a directing group. This would favor the ortho-functionalization of the 2,6-difluorophenyl ring. However, the steric hindrance from the two fluorine atoms might impede this approach.

Alternatively, C-H activation of the unsubstituted phenyl ring could be achieved. Without a strong directing group on this ring, a mixture of ortho, meta, and para substituted products might be expected, with the specific outcome depending on the catalyst and reaction conditions employed. Functionalization of the methylene C-H bonds is also a possibility, potentially leading to the introduction of new substituents at the benzylic position.

Redox Chemistry of this compound

The redox chemistry of this compound is centered around the ketone functionality and the two aromatic rings.

The ketone group is the most readily reducible functional group in the molecule. Chemoselective reduction to the corresponding secondary alcohol, 1-(2,6-difluorophenyl)-2-phenyl-ethanol, can be achieved using a variety of reducing agents.

Common reagents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reducing agent and is generally preferred for the selective reduction of ketones in the presence of other reducible groups. wikipedia.org The reaction with acetophenone (B1666503), a similar aromatic ketone, using sodium borohydride is a well-established laboratory procedure. wikipedia.org

Table 2: Common Reducing Agents for Ketone Reduction

| Reagent | Typical Conditions | Product |

| Sodium Borohydride (NaBH4) | Methanol or Ethanol, Room Temperature | 1-(2,6-Difluorophenyl)-2-phenyl-ethanol |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or THF, followed by aqueous workup | 1-(2,6-Difluorophenyl)-2-phenyl-ethanol |

Asymmetric reduction of the prochiral ketone can also be accomplished using chiral reducing agents or catalysts to yield enantiomerically enriched or pure alcohols. Biocatalytic reductions using ketoreductases are also a powerful method for achieving high enantioselectivity. researchgate.net

Oxidation of this compound is more challenging and less selective than reduction. Strong oxidizing agents would likely lead to the cleavage of the molecule.

Oxidation of the methylene bridge could potentially occur under specific conditions, leading to the formation of a diketone. However, this would likely require specialized reagents.

Oxidation of the aromatic rings is generally difficult. The 2,6-difluorophenyl ring is highly resistant to oxidation due to the deactivating fluorine atoms. The unsubstituted phenyl ring could be oxidized under harsh conditions, but this would likely result in ring-opening and degradation of the molecule.

Rearrangement Reactions and Fragmentations Involving this compound

While specific rearrangement reactions for this exact compound are not extensively documented, its structure suggests potential participation in certain types of molecular rearrangements.

One possibility is the Willgerodt-Kindler reaction, which involves the conversion of an aryl alkyl ketone to a terminal amide and a carboxylic acid upon heating with sulfur and an amine. This reaction, however, is typically performed with simpler acetophenones.

Another potential rearrangement, though less likely under typical conditions, could be a dienone-phenol type rearrangement if a suitable dienone intermediate could be formed. wikipedia.org This would require initial oxidation to create the necessary unsaturated system. wikipedia.org

Fragmentation of the molecule can occur under mass spectrometry conditions. The most likely fragmentation pathway would involve cleavage of the bond between the carbonyl group and the methylene bridge, leading to the formation of a 2,6-difluorobenzoyl cation and a benzyl radical or cation.

Comprehensive Mechanistic Investigations of Key Transformations of this compound

The reactivity of this compound is centered around the α-carbon, the carbonyl group, and the aromatic rings. Mechanistic investigations, primarily drawing from analogous systems, suggest that this compound can participate in a variety of transformations, including enolate formation and subsequent reactions, as well as reactions involving the carbonyl group itself.

One of the most fundamental transformations of ketones is α-functionalization via their enolate form. For this compound, the acidity of the α-protons on the methylene bridge is enhanced by the electron-withdrawing nature of the adjacent carbonyl group. This facilitates the formation of a resonance-stabilized enolate anion in the presence of a suitable base. The steric hindrance and electronic effects of the 2,6-difluorophenyl group play a crucial role in the stereochemical and regiochemical outcomes of subsequent reactions.

A significant class of reactions for ketones of this type is α-arylation. While specific studies on this compound are not extensively documented in publicly available literature, the general mechanisms for α-arylation of ketones provide a robust framework for understanding its reactivity. Two predominant mechanistic pathways are considered: palladium-catalyzed cross-coupling and transition-metal-free radical processes.

Palladium-Catalyzed α-Arylation:

The palladium-catalyzed α-arylation of ketones is a powerful method for forming carbon-carbon bonds. organic-chemistry.org The generally accepted catalytic cycle, illustrated with a generic aryl halide (Ar-X), involves several key steps:

Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition to the aryl halide (Ar-X) to form a palladium(II) species. chemrxiv.org

Enolate Formation: In a parallel step, the ketone, this compound, reacts with a base (e.g., sodium tert-butoxide) to generate the corresponding enolate.

Transmetalation: The palladium(II)-aryl complex then reacts with the enolate in a transmetalation step, where the enolate replaces the halide on the palladium center, forming a palladium(II)-enolate complex.

Reductive Elimination: The final step is the reductive elimination from the palladium(II)-enolate complex, which forms the α-arylated product and regenerates the palladium(0) catalyst. organic-chemistry.org

The nature of the phosphine (B1218219) ligand on the palladium catalyst is critical for the success of the reaction, influencing both the rate and the selectivity. organic-chemistry.org For a ketone like this compound, the bulky 2,6-difluorophenyl group would likely influence the approach of the palladium catalyst and the subsequent reductive elimination step.

| Step | Description | Key Intermediates/Transition States |

| 1 | Oxidative Addition | Pd(0)Ln, Ar-X → Ar-Pd(II)(X)Ln |

| 2 | Enolate Formation | Ketone + Base → Enolate |

| 3 | Transmetalation | Ar-Pd(II)(X)Ln + Enolate → Ar-Pd(II)(Enolate)Ln |

| 4 | Reductive Elimination | Ar-Pd(II)(Enolate)Ln → α-Arylated Ketone + Pd(0)Ln |

A representative data table illustrating the steps in a plausible Palladium-Catalyzed α-Arylation of this compound.

Transition-Metal-Free Radical-Based α-Arylation:

An alternative pathway for α-arylation proceeds without a transition-metal catalyst, often involving a radical mechanism. researchgate.net This type of reaction is typically initiated by a strong base in a polar aprotic solvent like DMF. The proposed mechanism involves the following stages:

Initiation: The reaction is thought to be initiated by single electron transfer (SET) from the enolate of this compound to the aryl halide. This generates a radical anion of the aryl halide and a ketyl radical.

Propagation: The aryl halide radical anion fragments to give an aryl radical and a halide anion. The aryl radical then reacts with the starting enolate to form a new radical anion. This new radical anion can then transfer an electron to another molecule of the aryl halide, propagating the radical chain.

Termination: The reaction is terminated by various radical combination or disproportionation reactions.

The presence of the electron-withdrawing difluorophenyl group could influence the stability of the intermediate radical species, thereby affecting the efficiency of the radical process.

| Stage | Description | Key Species |

| Initiation | Single Electron Transfer (SET) from enolate to aryl halide | Enolate, Aryl Halide, Aryl Halide Radical Anion, Ketyl Radical |

| Propagation | Fragmentation of radical anion and reaction with enolate | Aryl Radical, Enolate, Product Radical Anion |

| Termination | Combination of radical species | Various radical species |

A representative data table outlining the stages of a plausible Transition-Metal-Free Radical-Based α-Arylation of this compound.

The comprehensive understanding of these mechanistic pathways is crucial for predicting the reactivity of this compound and for designing synthetic strategies that utilize this compound as a building block. The electronic and steric properties imparted by the 2,6-difluorophenyl moiety are expected to modulate the reaction rates and selectivities compared to simpler deoxybenzoin analogues.

Derivatization Strategies and Analogue Development from 1 2,6 Difluorophenyl 2 Phenyl 1 Ethanone

Synthesis of Chiral Derivatives and Stereoisomers of 1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone

The generation of chiral derivatives from the achiral parent compound, this compound, is a key strategy for accessing enantiomerically pure molecules. Chirality can be introduced at two primary locations: the carbonyl carbon (through reduction) and the α-carbon (through substitution).

Asymmetric Reduction: The ketone functionality is a prime target for asymmetric reduction to yield a chiral secondary alcohol. This can be achieved using various stereoselective methods:

Chiral Borane Reagents: Reagents such as the Corey-Bakshi-Shibata (CBS) catalyst or Alpine Borane can effectively reduce the ketone to the corresponding (R)- or (S)-alcohol with high enantiomeric excess.

Enzymatic Reduction: Ketoreductase enzymes offer a green and highly selective alternative for producing chiral alcohols under mild conditions. the-innovation.org

Asymmetric Transfer Hydrogenation: Catalytic systems employing chiral ligands, often based on ruthenium or rhodium, can facilitate the transfer of hydrogen from a source like isopropanol (B130326) or formic acid to the ketone, yielding a chiral product.

Asymmetric α-Substitution: Introducing a substituent at the carbon adjacent to the carbonyl group is another pathway to induce chirality. This typically involves the formation of an enolate followed by a reaction with an electrophile in the presence of a chiral auxiliary or catalyst. While direct asymmetric alkylation can be challenging, methods developed for related ketones, such as flavanones and chromanones, can be adapted. researchgate.net Asymmetric synthesis of complex molecules like chiral quinazolinones has been achieved through radical-type cross-coupling reactions, highlighting the potential for creating stereocenters adjacent to an aromatic system. nih.gov

Table 1: Proposed Strategies for Chiral Synthesis

| Target Chiral Center | Synthetic Strategy | Catalyst/Reagent Type | Potential Product |

|---|---|---|---|

| C1 (Carbonyl) | Asymmetric Reduction | CBS Catalyst / Ketoreductase | (R/S)-1-(2,6-Difluorophenyl)-2-phenylethanol |

| C2 (α-Carbon) | Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | (R/S)-1-(2,6-Difluorophenyl)-2-phenyl-2-alkyl-1-ethanone |

| C1 and C2 | Diastereoselective Reduction | Substrate-Controlled Reduction | Diastereomeric Amino Alcohols (after amination) |

Preparation of Alkylated, Acylated, and Arylated Analogues of this compound

Functionalization at the α-carbon via alkylation, acylation, and arylation expands the structural diversity of the core molecule. These reactions typically proceed through an enol or enolate intermediate.

Alkylation: The α-protons of this compound can be abstracted by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then react with various alkyl halides to introduce new alkyl chains at the C2 position. Studies on the alkylation of other aromatic ketones serve as a procedural basis for these transformations. researchgate.net

Acylation: Acylation at the α-position can be accomplished by reacting the enolate with an acylating agent, such as an acyl chloride or anhydride (B1165640). This results in the formation of a β-dicarbonyl compound, which is a versatile intermediate for further synthetic transformations, including the construction of heterocyclic systems. Photochemical acylation methods, which involve reacting with aldehydes, have also been developed for related quinone systems and could be explored. mdpi.com

Arylation: Modern cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig couplings, can be used to introduce aryl groups. This can be achieved by first halogenating the α-position (e.g., with N-bromosuccinimide) to create a suitable coupling partner for reaction with an aryl boronic acid or ester. Palladium-catalyzed ortho-C-H arylation of related acetophenone (B1666503) oxime ethers demonstrates the feasibility of such C-C bond formations. lookchem.com Copper-catalyzed methods have also been shown to be effective for the arylation of related difluoro-acetamide structures. mdpi.com

Table 2: Functionalization at the α-Carbon

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Alkylation | 1. LDA; 2. R-X (Alkyl Halide) | α-Alkylated Ketone |

| Acylation | 1. NaH; 2. R-COCl (Acyl Chloride) | β-Dicarbonyl Compound |

| Arylation | 1. NBS; 2. Ar-B(OR)₂, Pd Catalyst | α-Arylated Ketone |

Construction of Heterocyclic Compounds Incorporating the this compound Core Structure

The ketone and the adjacent methylene (B1212753) group are excellent starting points for building a variety of heterocyclic rings. Many established methods for heterocycle synthesis rely on condensation reactions with bifunctional reagents. The synthesis of heterocycles from chalcones (α,β-unsaturated ketones) provides a relevant template. longdom.orgtsijournals.com An initial aldol (B89426) condensation of this compound with an aromatic aldehyde can produce a chalcone-like intermediate, which can then be cyclized.

Common heterocyclic syntheses include:

Pyrazoles and Isoxazoles: Reaction with hydrazine (B178648) or hydroxylamine (B1172632) hydrochloride can yield five-membered pyrazole (B372694) or isoxazole (B147169) rings, respectively. tsijournals.com

Pyrimidines and Thiazines: Condensation with urea (B33335) or thiourea (B124793) in the presence of a base can lead to the formation of six-membered pyrimidinone or thiazinone heterocycles. tsijournals.com

Pyrans: Reaction with malononitrile (B47326) in the presence of a base like piperidine (B6355638) can afford pyran derivatives. longdom.org

Benzodiazepines: Condensation with o-phenylenediamine (B120857) can lead to the formation of a seven-membered 1,5-benzodiazepine ring.

The 2,6-difluorophenyl moiety can also participate in cyclization reactions. For instance, intramolecular nucleophilic aromatic substitution (SNAr) could be used to form a new ring if a suitable nucleophile is introduced elsewhere in the molecule.

Table 3: Heterocycle Synthesis from the Core Structure

| Reagent(s) | Resulting Heterocycle |

|---|---|

| Hydrazine Hydrate | Pyrazole |

| Hydroxylamine | Isoxazole |

| Urea / Thiourea | Pyrimidinone / Pyrimidine-2-thione |

| o-Phenylenediamine | 1,5-Benzodiazepine |

| Malononitrile | Substituted Pyran |

Development of Fluorinated Derivatives with Modified Substitution Patterns and Properties

The fluorine atoms on the 2,6-difluorophenyl ring significantly influence the molecule's electronic properties and reactivity. They activate the ring towards nucleophilic aromatic substitution (SNAr), providing a route to further derivatization.

By reacting this compound with various nucleophiles (e.g., alkoxides, thiolates, amines), one of the fluorine atoms can be displaced to generate a new series of monosubstituted analogues. nih.gov This strategy allows for the introduction of a wide range of functional groups, which can modulate the molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity.

Furthermore, additional fluorine atoms or fluorinated groups can be introduced onto the second (unsubstituted) phenyl ring. Methods for the synthesis of fluorinated phenylalanines, for example, demonstrate techniques for electrophilic or nucleophilic fluorination of aromatic rings. nih.gov The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov

Strategies for Library Generation and Diversity-Oriented Synthesis Based on this compound

Diversity-oriented synthesis (DOS) aims to efficiently create structurally diverse small molecules to explore chemical space. nih.govnih.gov The this compound scaffold is an excellent starting point for DOS due to its multiple, orthogonally reactive sites.

A combinatorial library can be generated by systematically applying the reactions described in the previous sections. Key strategies include:

Solid-Phase Synthesis: The scaffold can be immobilized on a solid support, such as a polymer bead. imperial.ac.uk This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the beads.

Parallel Synthesis: Reactions can be carried out in parallel in a multi-well plate format, with each well containing a different building block, to rapidly generate a library of discrete compounds.

Scaffold Decoration: Starting with the core scaffold, different "building blocks" (e.g., diverse alkyl halides, aryl boronic acids, amines, aldehydes) can be systematically introduced at the various reactive sites (α-carbon, ketone, difluorophenyl ring).

A potential DOS plan could diverge from the central ketone. One pathway could involve a library of reductive amination reactions to install various amines. Another could involve creating a library of α-substituted analogues. A third pathway could generate diverse heterocyclic cores. Each of these libraries could then be further diversified through SNAr on the difluorophenyl ring. This approach allows for the exponential growth of molecular diversity from a single starting material. nih.gov

Table 4: Hypothetical Library Generation Based on the Core Scaffold

| Modification Site | Reaction Type | Building Block Diversity |

|---|---|---|

| Ketone Carbonyl | Reductive Amination | Library of primary/secondary amines |

| α-Methylene | Alkylation / Arylation | Library of alkyl halides / aryl boronic acids |

| Core Structure | Heterocycle Formation | Library of bifunctional reagents (hydrazines, diamines) |

| 2,6-Difluorophenyl Ring | Nucleophilic Aromatic Substitution | Library of alcohols, thiols, amines |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1 2,6 Difluorophenyl 2 Phenyl 1 Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Detailed Analysis of ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Scalar Coupling Constants

The structure of this compound presents distinct features in ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the fluorine atoms and the carbonyl group, as well as the magnetic anisotropy of the aromatic rings.

¹H NMR Spectroscopy : The proton spectrum is expected to be relatively simple. The two methylene (B1212753) protons (CH₂) adjacent to the carbonyl group and the phenyl ring would appear as a singlet, typically in the range of δ 4.2-4.5 ppm. The five protons of the unsubstituted phenyl ring would likely appear as a multiplet between δ 7.2 and 7.4 ppm. The three protons on the 2,6-difluorophenyl ring would show more complex splitting due to both proton-proton and proton-fluorine couplings, appearing in the aromatic region, generally between δ 7.0 and 7.6 ppm.

¹³C NMR Spectroscopy : The ¹³C spectrum provides insight into the carbon framework. The carbonyl carbon (C=O) is expected to have a chemical shift in the downfield region, around δ 190-195 ppm. The methylene carbon (CH₂) would likely resonate around δ 45-50 ppm. The carbons of the phenyl ring would appear between δ 127 and 135 ppm. The carbons of the difluorophenyl ring would show signals significantly affected by C-F coupling. The carbon directly bonded to the carbonyl group (C1') would be found around δ 115-120 ppm, appearing as a triplet due to coupling to the two adjacent fluorine atoms. The fluorine-bearing carbons (C2' and C6') would show very large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz) and resonate at approximately δ 160-165 ppm. rsc.orgorganicchemistrydata.orglibretexts.org Other carbons in this ring would also exhibit smaller two-, three-, or four-bond C-F couplings. rsc.org

¹⁹F NMR Spectroscopy : As a nucleus with spin ½ and 100% natural abundance, ¹⁹F NMR is highly informative for fluorinated compounds. wikipedia.org For this molecule, the two fluorine atoms are chemically equivalent, and thus a single resonance is expected in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift for fluorine atoms on a difluorobenzene ring is typically observed in the range of δ -100 to -140 ppm (relative to CFCl₃). spectrabase.comcolorado.edualfa-chemistry.com This signal would be coupled to the aromatic protons on the same ring, providing further structural confirmation.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | CH₂ | 4.35 | s (singlet) | - |

| ¹H | Phenyl (H2, H6) | 7.35 | m (multiplet) | - |

| ¹H | Phenyl (H3, H4, H5) | 7.28 | m (multiplet) | - |

| ¹H | Difluorophenyl (H4') | 7.55 | m (multiplet) | - |

| ¹H | Difluorophenyl (H3', H5') | 7.10 | m (multiplet) | - |

| ¹³C | C=O | 192.5 | t (triplet) | ⁴JCF ≈ 4-6 Hz |

| ¹³C | CH₂ | 48.0 | s (singlet) | - |

| ¹³C | Phenyl (C1) | 134.0 | s (singlet) | - |

| ¹³C | Phenyl (C2, C6) | 129.5 | s (singlet) | - |

| ¹³C | Phenyl (C4) | 128.9 | s (singlet) | - |

| ¹³C | Phenyl (C3, C5) | 127.2 | s (singlet) | - |

| ¹³C | Difluorophenyl (C1') | 116.0 | t (triplet) | ²JCF ≈ 25-30 Hz |

| ¹³C | Difluorophenyl (C2', C6') | 162.0 | dd (doublet of doublets) | ¹JCF ≈ 250 Hz, ³JCF ≈ 8 Hz |

| ¹³C | Difluorophenyl (C4') | 132.5 | t (triplet) | ³JCF ≈ 10-12 Hz |

| ¹³C | Difluorophenyl (C3', C5') | 112.0 | d (doublet) | ²JCF ≈ 20-25 Hz |

| ¹⁹F | F2', F6' | -115.0 | m (multiplet) | - |

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle, revealing through-bond and through-space correlations. acs.org

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, COSY would primarily show correlations between the coupled protons within the two separate aromatic ring systems, confirming the proton assignments within each ring. The absence of a cross-peak between the methylene singlet and any aromatic protons would confirm the lack of a vicinal proton.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This would show a clear cross-peak between the methylene protons (~4.35 ppm) and the methylene carbon (~48.0 ppm), as well as correlations for each aromatic C-H pair.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for mapping the carbon skeleton by showing longer-range (typically 2-3 bond) ¹H-¹³C correlations. Key expected correlations would include the methylene protons to the carbonyl carbon, the ipso-carbon of the phenyl ring, and the ipso- and ortho-carbons of the difluorophenyl ring. These correlations definitively link the three key fragments of the molecule: the phenyl group, the methylene-carbonyl unit, and the 2,6-difluorophenyl group. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique detects through-space correlations between protons that are close to each other, regardless of whether they are bonded. NOESY data can provide insights into the preferred conformation of the molecule in solution, for instance, by showing correlations between the methylene protons and the ortho-protons of both aromatic rings.

Table 2: Key Predicted 2D NMR Correlations for Structural Elucidation

| Experiment | Correlating Protons (¹H) | Correlating Nucleus (¹³C or ¹H) | Significance |

|---|---|---|---|

| HSQC | CH₂ (~4.35 ppm) | CH₂ (~48.0 ppm) | Confirms C-H attachment of the methylene group. |

| HMBC | CH₂ (~4.35 ppm) | C=O (~192.5 ppm) | Connects methylene to the carbonyl group. |

| HMBC | CH₂ (~4.35 ppm) | Phenyl C1 (~134.0 ppm) | Connects methylene to the phenyl ring. |

| HMBC | CH₂ (~4.35 ppm) | Difluorophenyl C1' (~116.0 ppm) | Connects the ketone functionality to the difluorophenyl ring. |

| NOESY | CH₂ (~4.35 ppm) | Phenyl H2/H6 (~7.35 ppm) | Provides conformational information about the orientation of the phenyl ring. |

High-Resolution Mass Spectrometry (HRMS) Techniques for Exact Mass Determination and Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₄H₁₀F₂O), the calculated monoisotopic mass is 232.0700 u. HRMS analysis would be expected to yield a measured mass within a few parts per million (ppm) of this value, confirming the elemental composition.

Fragmentation Pattern Analysis and Structural Insights from LC-MS/MS and GC-MS

Mass spectrometry, especially when coupled with chromatographic separation (LC or GC), provides structural information through analysis of fragmentation patterns. wikipedia.org The fragmentation of this compound upon ionization (e.g., by electron impact in GC-MS) is dictated by the relative stability of the resulting fragments.

The most likely fragmentation pathway is α-cleavage on either side of the carbonyl group. whitman.edulibretexts.orgjove.com

Cleavage A : Loss of the benzyl (B1604629) radical (•CH₂Ph) would generate the stable 2,6-difluorobenzoyl cation.

Cleavage B : Loss of the 2,6-difluorophenyl radical would generate the stable phenylacetyl cation.

Further fragmentation of the initial ions would also occur. For example, the benzyl cation (C₇H₇⁺) often rearranges to the very stable tropylium (B1234903) ion at m/z 91. whitman.edu The 2,6-difluorobenzoyl cation can lose carbon monoxide (CO) to give the 2,6-difluorophenyl cation.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Proposed Fragment Ion | Formula | Origin |

|---|---|---|---|

| 232 | [M]⁺ | [C₁₄H₁₀F₂O]⁺ | Molecular Ion |

| 141 | [C₇H₃F₂O]⁺ | [F₂C₆H₃CO]⁺ | α-Cleavage A (Loss of •CH₂Ph) |

| 113 | [C₆H₃F₂]⁺ | [C₇H₃F₂O]⁺ - CO | Loss of CO from m/z 141 |

| 91 | [C₇H₇]⁺ | [C₆H₅CH₂]⁺ | Tropylium ion (from benzyl fragment) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic "fingerprint." IR and Raman spectroscopy are complementary techniques governed by different selection rules. wikipedia.org

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation corresponding to vibrational modes that cause a change in the molecule's dipole moment. libretexts.org For this compound, the most intense and diagnostic absorption would be the C=O stretching vibration of the ketone, expected in the range of 1690-1710 cm⁻¹. libretexts.orgorgchemboulder.compg.edu.pl This frequency is slightly higher than a simple alkyl ketone due to the electron-withdrawing effect of the attached difluorophenyl ring. Other characteristic bands include aromatic C-H stretches (above 3000 cm⁻¹), aliphatic C-H stretches (below 3000 cm⁻¹), aromatic C=C ring stretches (around 1600 and 1450-1500 cm⁻¹), and strong C-F stretching bands (typically 1100-1300 cm⁻¹). ucla.edu

Raman Spectroscopy : Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. physicsopenlab.org Aromatic compounds often give strong Raman signals. The C=O stretch would also be visible, though likely weaker than in the IR spectrum. cdnsciencepub.com The symmetric C=C stretching vibrations of the aromatic rings are typically strong in the Raman spectrum, appearing in the 1580-1610 cm⁻¹ region. This makes Raman particularly useful for analyzing the aromatic portions of the molecule. researchgate.netacs.org

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Frequency Range (cm⁻¹) | Assignment | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| 3050-3100 | Aromatic C-H Stretch | Medium | Strong |

| 2920-2970 | Aliphatic C-H Stretch (CH₂) | Medium-Weak | Medium |

| 1690-1710 | C=O Stretch (Ketone) | Strong | Medium |

| ~1600 | Aromatic C=C Stretch | Medium | Strong |

| 1450-1500 | Aromatic C=C Stretch | Medium | Strong |

| 1100-1300 | C-F Stretch | Strong | Weak |

Single-Crystal X-ray Diffraction for Solid-State Structural Confirmation and Conformational Analysis

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural evidence by mapping the electron density of a crystalline solid, allowing for the precise determination of atomic positions in three-dimensional space. nih.govucl.ac.uk A successful SCXRD experiment on this compound would unambiguously confirm its molecular structure, including bond lengths, bond angles, and solid-state conformation. mdpi.com

This analysis would verify the connectivity established by NMR and MS. Furthermore, it would reveal key conformational parameters, such as the torsion angles between the planes of the two aromatic rings and the orientation of the carbonyl group. This information is critical for understanding steric effects and potential intermolecular interactions in the solid state, such as C-H···O or C-H···F hydrogen bonds, which dictate the crystal packing arrangement. mdpi.com

Table 5: Illustrative Crystallographic and Conformational Data from a Hypothetical SCXRD Analysis

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C=O Bond Length | 1.22 Å |

| C-F Bond Length | 1.35 Å |

| C(CO)-C(CH₂) Bond Length | 1.52 Å |

| C(sp²)-C(sp³) Bond Angle | 119.5° |

| Phenyl-CO-CF₂Ph Torsion Angle | -85.0° |

Chiroptical Spectroscopy (Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)) for Chiral Derivatives

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule, providing invaluable information on stereochemistry that is often unattainable by other spectroscopic means. For chiral derivatives of this compound, where the stereocenter would be adjacent to the carbonyl chromophore, CD and ORD are powerful tools for elucidating the absolute configuration and conformational preferences.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light (ΔA = AL - AR) by a chiral molecule as a function of wavelength. This differential absorption is non-zero only for chiral molecules within the wavelength range of a chromophore's absorption band. The resulting CD spectrum is a plot of molar ellipticity ([θ]), a standardized measure of this difference, against wavelength.

For a chiral ketone, the carbonyl group (C=O) acts as a chromophore. The n → π* electronic transition of the carbonyl group, which is typically weak in UV-Vis absorption spectroscopy, often gives rise to a distinct signal in the CD spectrum, known as a Cotton effect. The sign (positive or negative) and magnitude of this Cotton effect are directly related to the stereochemical environment around the carbonyl group.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A chiral molecule will rotate the plane of polarized light, and the magnitude and direction of this rotation change with wavelength. An ORD spectrum plots the specific rotation ([α]) or molar rotation ([Φ]) against wavelength.

In the vicinity of a chromophore's absorption band, the ORD curve exhibits a characteristic S-shape, which is also referred to as a Cotton effect. A positive Cotton effect in ORD is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. The point where the curve crosses the zero-rotation axis corresponds to the wavelength of the maximum absorption of the chromophore.

Detailed Research Findings and Data

To illustrate the application of these techniques, we can consider the chiroptical data for a well-characterized chiral ketone. The sign of the Cotton effect can often be predicted using empirical rules, such as the Octant Rule for ketones. This rule divides the space around the carbonyl chromophore into eight octants, and the contribution of a substituent to the sign of the Cotton effect depends on the octant it occupies.

For a hypothetical (R)-1-(2,6-difluorophenyl)-2-phenyl-1-ethanone derivative with a substituent at the chiral center, the Octant Rule could be applied to predict the sign of the n → π* Cotton effect. The prediction would depend on the conformational preference of the molecule, specifically the dihedral angle between the phenyl group at the chiral center and the carbonyl group.

The following interactive table presents hypothetical, yet representative, CD and ORD data for a chiral α-aryl ketone. This data illustrates the typical appearance of a Cotton effect in both types of spectra.

| Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²/dmol) | Molar Rotation ([Φ]) (deg·cm²/dmol) |

| 350 | +50 | +1000 |

| 340 | +150 | +2500 |

| 330 | +400 | +6000 |

| 320 | +800 | +12000 |

| 310 | +1500 | +20000 |

| 300 | +1000 | +5000 |

| 290 | 0 | 0 |

| 280 | -1200 | -18000 |

| 270 | -700 | -10000 |

| 260 | -300 | -4000 |

| 250 | -100 | -1500 |

Note: The data in this table is illustrative and represents a hypothetical positive Cotton effect for a chiral ketone. The sign and magnitude would be specific to the absolute configuration and conformation of the actual molecule.

The relationship between CD and ORD is mathematically defined by the Kronig-Kramers transforms. In essence, the CD and ORD spectra are two different manifestations of the same underlying phenomenon of chiroptical activity. The combination of both techniques provides a comprehensive picture of the stereochemical features of a chiral molecule. For chiral derivatives of this compound, these methods would be indispensable for confirming the success of an asymmetric synthesis and for detailed conformational analysis in solution.

Computational Chemistry and Theoretical Studies on 1 2,6 Difluorophenyl 2 Phenyl 1 Ethanone

Quantum Chemical Calculations for Electronic Structure and Properties of 1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide deep insights into the behavior of molecules at the atomic level.

Density Functional Theory (DFT) Studies on Ground State Geometry and Electronic Density

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a preferred method for determining the optimized or ground-state geometry of a molecule, which corresponds to the lowest energy conformation. A DFT study on this compound would calculate key structural parameters like bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would provide a detailed map of the electron density distribution across the molecule. This information is crucial for understanding chemical reactivity, as regions of high or low electron density indicate potential sites for electrophilic or nucleophilic attack, respectively. However, specific DFT studies providing these geometric and electronic density parameters for this compound are not available in the reviewed literature.

Molecular Orbital Analysis: HOMO-LUMO Energies and Front-End Orbital Interactions

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that are critical for determining a molecule's chemical reactivity and electronic properties.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

A detailed MO analysis for this compound would yield specific energy values for the HOMO, LUMO, and the energy gap, which would be instrumental in predicting its behavior in chemical reactions. At present, no published data for these parameters could be located.

Interactive Data Table: Illustrative Global Reactivity Descriptors

The following table is an illustrative example of the types of data that would be generated from a DFT and Molecular Orbital analysis. The values are not based on actual calculations for this compound and are for demonstration purposes only, as specific data is unavailable.

| Parameter | Symbol | Formula | Illustrative Value |

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -1.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 eV |

| Ionization Potential | IP | -EHOMO | 6.5 eV |

| Electron Affinity | EA | -ELUMO | 1.5 eV |

| Global Hardness | η | (IP - EA) / 2 | 2.5 eV |

| Chemical Potential | µ | -(IP + EA) / 2 | -4.0 eV |

| Global Electrophilicity | ω | µ² / (2η) | 3.2 eV |

Reaction Pathway Analysis and Transition State Calculations for Transformations Involving this compound

Computational chemistry provides essential tools for mapping the potential energy surface of a chemical reaction. This analysis helps in elucidating reaction mechanisms by identifying intermediates, transition states, and the energy barriers associated with them. For transformations involving this compound, such as its synthesis or subsequent reactions, these calculations could predict the most likely reaction pathways.

Transition state theory is used to calculate the activation energy of a reaction, which is the energy required to reach the highest point on the reaction coordinate between reactants and products. Locating the transition state geometry and its energy is a primary goal of these studies. This information is invaluable for optimizing reaction conditions and understanding the kinetics of a chemical process. No specific reaction pathway or transition state calculation studies for this compound have been reported.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While quantum mechanics is ideal for studying electronic properties, molecular dynamics (MD) simulations are used to explore the physical movements and conformational changes of atoms and molecules over time. MD simulations provide a view of the molecule's dynamic behavior, including vibrations, rotations, and conformational transitions.

For a flexible molecule like this compound, which has rotatable bonds connecting its phenyl rings, MD simulations would be employed to explore its conformational landscape. This would reveal the most stable conformations and the energy barriers between them, providing insight into how the molecule's shape changes in different environments (e.g., in a solvent or interacting with a biological target). Such simulations are crucial for understanding how the molecule might bind to a receptor or enzyme. Currently, there are no published MD simulation studies for this specific compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical predictions are highly valuable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, DFT calculations could predict vibrational frequencies corresponding to IR absorption bands and chemical shifts for ¹H and ¹³C NMR spectroscopy. Comparing these predicted spectra with experimental data serves as a powerful validation of both the synthesized structure and the computational methodology used. Theoretical spectroscopic analyses for this compound are not currently available in the literature.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) is a modeling approach that aims to correlate the chemical structure of a compound with its reactivity. wikipedia.org These models are built by finding a statistical relationship between calculated molecular descriptors (e.g., electronic, steric, or hydrophobic properties) and an experimentally measured reactivity parameter.

A QSRR study for a series of compounds including this compound could be used to predict the reactivity of new, unsynthesized analogs. This approach is widely used in medicinal chemistry and materials science to design molecules with desired properties. iosrjournals.org However, no QSRR models specifically incorporating this compound were found in the reviewed scientific literature.

Analysis of Non-Covalent Interactions and Intermolecular Forces in Crystals and Solutions

Computational methods, particularly Density Functional Theory (DFT) and Hirshfeld surface analysis, are powerful tools for elucidating these weak interactions. Theoretical studies on fluorinated organic molecules consistently highlight the significant role of fluorine atoms in directing crystal packing through various non-covalent interactions, including hydrogen bonds, π–π stacking, and halogen-specific interactions.

A pertinent example is the crystal structure analysis of 1-(2′,4′-difluorobiphenyl-4-yl)ethanone, a compound with a similar difluorophenyl ketone moiety. researchgate.net This study reveals a variety of non-covalent interactions that are likely to be present in the crystal lattice of this compound.

Key Non-Covalent Interactions in Fluorinated Phenyl Ketones:

C—H···F Interactions: These are a form of weak hydrogen bond where a carbon-bound hydrogen atom acts as the donor and a fluorine atom as the acceptor. In the crystal structure of 1-(2′,4′-difluorobiphenyl-4-yl)ethanone, these interactions are observed to link molecules into dimers. researchgate.net The presence of two fluorine atoms on the phenyl ring of this compound increases the likelihood of such interactions playing a significant role in its crystal packing.

π–π Stacking Interactions: Aromatic rings can interact through stacking, which is a significant stabilizing force in many organic crystals. In the case of 1-(2′,4′-difluorobiphenyl-4-yl)ethanone, π–π interactions are observed between the benzene (B151609) rings of adjacent molecules, contributing to the formation of columnar stacks. researchgate.net The strength and geometry of these interactions are influenced by the electron-withdrawing nature of the fluorine substituents on the aromatic ring.

The following interactive table summarizes the key intermolecular interactions identified in the crystal structure of the related compound, 1-(2′,4′-difluorobiphenyl-4-yl)ethanone, which can be considered representative for understanding the solid-state behavior of this compound.

| Interaction Type | Description | Role in Crystal Packing |

| C—H···F | A weak hydrogen bond between a C-H donor and a fluorine acceptor. | Links molecules into dimeric units. |

| π–π Stacking | Attraction between the π-electron clouds of adjacent aromatic rings. | Stacks molecules into columns along the crystallographic b-axis. |

| C—F···π | Interaction between a fluorine atom and the π-system of an aromatic ring. | Contributes to the overall crystal packing stabilization. |

Computational Analysis using Hirshfeld Surfaces:

Intermolecular Forces in Solution: